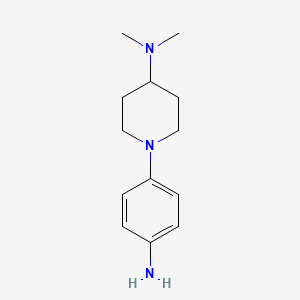

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

概要

説明

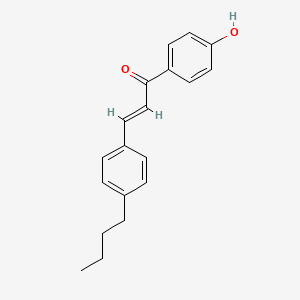

The compound “1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with an amino group (NH2) attached, and a dimethylpiperidin-4-amine group, which is a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with two methyl groups (CH3) and an additional amino group attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the attachment of the aminophenyl and dimethyl groups. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminophenyl and dimethylpiperidin-4-amine groups would likely be connected by a single bond, with the two methyl groups and the additional amino group attached to the piperidine ring .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The amino groups could act as nucleophiles, donating a pair of electrons to form a new bond with an electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .科学的研究の応用

Application 1: Sensing Applications

- Scientific Field : Chemistry, specifically Sensing Applications .

- Summary of the Application : Boronic acids, which can be derived from aminophenyl compounds, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : Boronic acids have been used for the detection of molecules with biological relevance such as dopamine, caffeic acid, tyrosinase, and microRNA .

Application 2: Photophysical Properties of Europium Complexes

- Scientific Field : Material Science, specifically Luminescence Applications .

- Summary of the Application : A series of europium complexes based on aminophenyl-based polyfluorinated β-diketonates, including 1-(4-aminophenyl)-4,4,5,5,5-pentafluoro-3-hydroxypent-2-en-1-one, have been synthesized and their photophysical properties studied .

- Methods of Application : The complexes were synthesized and their photophysical properties were characterized. The displacement of water molecules in aminophenyl-based Eu3+–β-diketonate binary complexes by a rigid phosphine oxide ligand enhances the photoluminescence quantum yields as well as the excited state lifetime values of the corresponding ternary complexes .

- Results or Outcomes : The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) .

Application 3: Luminescence Applications

- Scientific Field : Material Science, specifically Luminescence Applications .

- Summary of the Application : A series of europium complexes based on aminophenyl-based polyfluorinated β-diketonates have been synthesized and their photophysical properties studied . These complexes have potential applications in the fields of biological and materials science .

- Methods of Application : The complexes were synthesized and their photophysical properties were characterized. The displacement of water molecules in aminophenyl-based Eu3+–β-diketonate binary complexes by a rigid phosphine oxide ligand enhances the photoluminescence quantum yields as well as the excited state lifetime values of the corresponding ternary complexes .

- Results or Outcomes : The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) .

Application 4: Covalent Organic Frameworks

- Scientific Field : Material Science, specifically Covalent Organic Frameworks .

- Summary of the Application : Covalent Organic Frameworks (COFs) are an exciting new class of microporous polymers with unprecedented properties in organic material chemistry . They are generally built from rigid, geometrically defined organic building blocks resulting in robust, covalently bonded crystalline networks that extend in two or three dimensions .

- Methods of Application : By strategically combining monomers with specific structures and properties, synthesized COF materials can be fine-tuned and controlled at the atomic level, with unparalleled precision on intrapore chemical environment .

- Results or Outcomes : COFs combine high, permanent porosity and surface area with high thermal and chemical stability, crystallinity and customizability, making them ideal candidates for a myriad of promising new solutions in a vast number of scientific fields .

Application 5: Tuning of the Excitation Wavelength in Eu3±aminophenyl based Polyfluorinated β-diketonate Complexes

- Scientific Field : Material Science, specifically Luminescence Applications .

- Summary of the Application : A series of europium complexes based on aminophenyl-based polyfluorinated β-diketonates have been synthesized and their photophysical properties studied . These complexes have potential applications in the fields of biological and materials science .

- Methods of Application : The complexes were synthesized and their photophysical properties were characterized. The displacement of water molecules in aminophenyl-based Eu3+–β-diketonate binary complexes by a rigid phosphine oxide ligand enhances the photoluminescence quantum yields as well as the excited state lifetime values of the corresponding ternary complexes .

- Results or Outcomes : The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region (λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes (λex, max = 370 nm) .

Application 6: Synthesis of Novel Homopolyimides

- Scientific Field : Material Science, specifically Polymer Chemistry .

- Summary of the Application : A novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . By one-step homopolymerization of MPAP and different dianhydrides, three new polyimides (PIs) were synthesized .

- Methods of Application : The monomer was synthesized and then homopolymerized with different dianhydrides to produce the polyimides .

- Results or Outcomes : The synthesis resulted in three new polyimides .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15(2)12-7-9-16(10-8-12)13-5-3-11(14)4-6-13/h3-6,12H,7-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUBQQHEHJNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447274 | |

| Record name | 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine | |

CAS RN |

211247-62-0 | |

| Record name | 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)